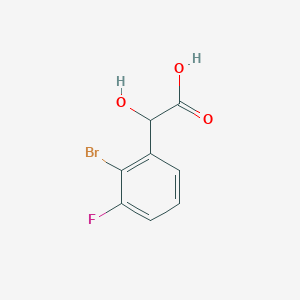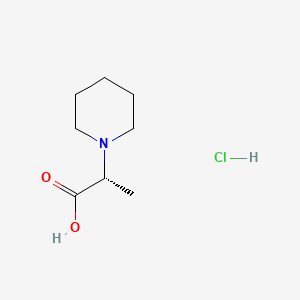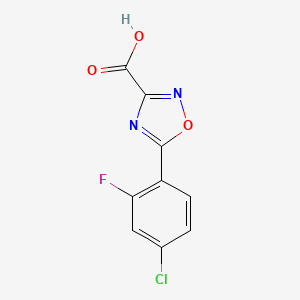
2-(2-Bromo-3-fluorophenyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-3-fluorophenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of acetic acid, where the hydrogen atoms are substituted by bromine and fluorine atoms on the phenyl ring, and a hydroxyl group is attached to the alpha carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-fluorophenyl)-2-hydroxyacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:
Bromination: The starting material, 2-hydroxyphenylacetic acid, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-3-fluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOMe or NaOEt in methanol or ethanol.
Major Products
Oxidation: 2-(2-Bromo-3-fluorophenyl)-2-oxoacetic acid.
Reduction: 2-(2-Bromo-3-fluorophenyl)-2-hydroxyethanol.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Bromo-3-fluorophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-3-fluorophenyl)-2-hydroxyacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets, making it a valuable compound in drug discovery.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-3-chlorophenyl)-2-hydroxyacetic acid
- 2-(2-Bromo-3-iodophenyl)-2-hydroxyacetic acid
- 2-(2-Fluoro-3-chlorophenyl)-2-hydroxyacetic acid
Uniqueness
2-(2-Bromo-3-fluorophenyl)-2-hydroxyacetic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
1214391-36-2 |
|---|---|
Formule moléculaire |
C8H6BrFO3 |
Poids moléculaire |
249.03 g/mol |
Nom IUPAC |
2-(2-bromo-3-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrFO3/c9-6-4(7(11)8(12)13)2-1-3-5(6)10/h1-3,7,11H,(H,12,13) |
Clé InChI |
WELYXWJDFDYZHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)Br)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3AS,7AS)-Octahydrofuro[3,4-C]pyridine](/img/structure/B13533744.png)
![7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine](/img/structure/B13533763.png)

![1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533777.png)


![3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13533788.png)


![(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13533806.png)


